2-Amino-3-bromo-4-picolina

Descripción general

Descripción

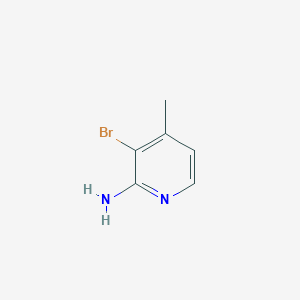

2-Amino-3-bromo-4-picoline is an organic compound with the molecular formula C6H7BrN2 It is a derivative of picoline, a methyl-substituted pyridine

Aplicaciones Científicas De Investigación

2-Amino-3-bromo-4-picoline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.

Materials Science:

Biological Research: It serves as a precursor for the synthesis of biologically active molecules and probes for studying biochemical pathways.

Análisis Bioquímico

Biochemical Properties

2-Amino-3-bromo-4-picoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as p38α mitogen-activated protein kinase (MAP kinase), which is involved in various cellular processes including inflammation and stress responses . The nature of these interactions often involves the binding of 2-Amino-3-bromo-4-picoline to the active site of the enzyme, potentially inhibiting its activity and thereby modulating the biochemical pathways it controls.

Cellular Effects

The effects of 2-Amino-3-bromo-4-picoline on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with p38α MAP kinase can lead to altered signaling pathways that regulate the release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . These changes can have downstream effects on gene expression and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, 2-Amino-3-bromo-4-picoline exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor of enzymes like p38α MAP kinase by binding to their active sites, thereby preventing substrate access and subsequent enzymatic activity . This inhibition can lead to changes in gene expression and cellular responses, particularly in pathways related to inflammation and stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3-bromo-4-picoline can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-3-bromo-4-picoline remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained inhibition of target enzymes and prolonged alterations in cellular processes.

Dosage Effects in Animal Models

The effects of 2-Amino-3-bromo-4-picoline in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target pathways. At higher doses, toxic or adverse effects can occur, including potential damage to tissues and organs . Threshold effects are often observed, where a specific dosage is required to achieve a significant biochemical or physiological response.

Metabolic Pathways

2-Amino-3-bromo-4-picoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels within cells . Its interactions with enzymes such as p38α MAP kinase highlight its role in modulating key biochemical pathways related to inflammation and cellular stress responses.

Transport and Distribution

Within cells and tissues, 2-Amino-3-bromo-4-picoline is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall impact on cellular function.

Subcellular Localization

The subcellular localization of 2-Amino-3-bromo-4-picoline is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular context . For example, its presence in the cytoplasm versus the nucleus can lead to distinct biochemical outcomes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-4-picoline typically involves the bromination of 2-amino-4-picoline. One common method is the reaction of 2-amino-4-picoline with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:

C6H7N2+Br2→C6H6BrN2+HBr

Industrial Production Methods

Industrial production methods for 2-Amino-3-bromo-4-picoline may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-3-bromo-4-picoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 2-amino-3-substituted-4-picoline derivatives.

Oxidation: Formation of 2-nitro-3-bromo-4-picoline.

Reduction: Formation of 2-amino-3-bromo-4-picoline derivatives with reduced functional groups.

Mecanismo De Acción

The mechanism of action of 2-Amino-3-bromo-4-picoline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine and amino groups play crucial roles in binding to these targets and influencing their function .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4-methylpyridine: Similar structure but lacks the bromine atom.

3-Amino-2-bromo-4-picoline: Isomer with different substitution pattern.

Picolinic Acid: Contains a carboxylic acid group instead of an amino group.

Uniqueness

2-Amino-3-bromo-4-picoline is unique due to the presence of both amino and bromine groups on the picoline ring, which imparts distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Actividad Biológica

2-Amino-3-bromo-4-picoline, a derivative of picoline, is notable for its diverse biological activities and potential applications in medicinal chemistry. This compound has garnered attention due to its structural characteristics that allow interaction with various biological targets, including enzymes and receptors. This article reviews the biological activity of 2-amino-3-bromo-4-picoline, supported by data tables and relevant case studies.

Chemical Structure and Properties

2-Amino-3-bromo-4-picoline is characterized by the following structural formula:

Key Properties

- Molecular Weight : 189.04 g/mol

- CAS Number : 40073-38-9

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

The biological activity of 2-amino-3-bromo-4-picoline primarily involves its role as a ligand for various receptors and enzymes. Its amino and bromo groups facilitate interactions through hydrogen bonding and electrophilic substitution reactions.

Enzyme Inhibition

Research indicates that 2-amino-3-bromo-4-picoline can inhibit specific enzymes, particularly integrins, which are critical in cell adhesion and signaling pathways. Integrin inhibition has been linked to therapeutic effects in cancer treatment, as it may prevent tumor progression by disrupting the tumor microenvironment.

Pharmacological Effects

The compound exhibits several pharmacological effects, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation in vitro.

Case Studies

-

Integrin Inhibition Study :

- Objective : To evaluate the inhibitory effect of 2-amino-3-bromo-4-picoline on αvβ6 integrin.

- Methodology : The compound was tested against a panel of cancer cell lines.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating potential as an anticancer agent .

-

Antimicrobial Efficacy :

- Objective : Assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed to determine the minimum inhibitory concentration (MIC).

- Results : The compound exhibited MIC values ranging from 50 to 100 µg/mL against tested strains, suggesting moderate antibacterial activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-3-bromo-4-picoline | Structure | Anticancer, Antimicrobial |

| 3-Bromoquinoline | Structure | Antimicrobial |

| 7-Chloroquinoline | Structure | Antiviral |

Propiedades

IUPAC Name |

3-bromo-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFCXUVNUUYYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560029 | |

| Record name | 3-Bromo-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40073-38-9 | |

| Record name | 3-Bromo-4-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40073-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.